N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a combination of furan, pyridine, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled through various reactions such as Suzuki coupling, amidation, and cyclization. The reaction conditions often involve the use of catalysts like palladium, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of heterocyclic rings, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-21(16-9-7-15(8-10-16)19-6-3-13-26-19)23-14-17-4-1-11-22-20(17)18-5-2-12-25-18/h1-13H,14H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYJTPBAIDEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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